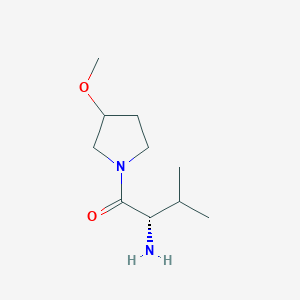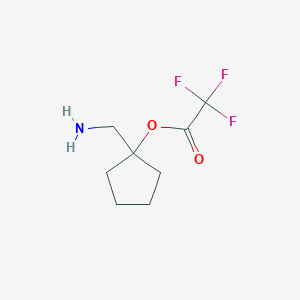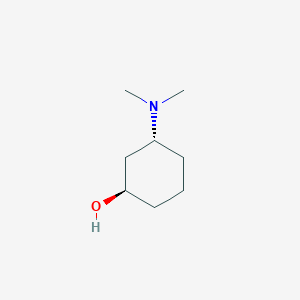![molecular formula C13H16FN3O2 B11750745 4-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11750745.png)
4-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
4-({[1-(2-氟乙基)-5-甲基-1H-吡唑-4-基]氨基}甲基)苯-1,3-二醇的合成通常涉及多步有机反应。合成路线可能包括:
吡唑环的形成: 这可以通过在酸性或碱性条件下将合适的肼与 1,3-二酮反应来实现。
氟乙基的引入: 此步骤可能涉及亲核取代反应,其中氟乙基卤化物与吡唑衍生物反应。
吡唑与苯环的连接: 这可以通过曼尼希反应来完成,其中吡唑衍生物与甲醛和酚衍生物反应形成最终产物。
工业生产方法可能会优化这些步骤以提高产率和纯度,可能涉及催化过程和先进的纯化技术。
化学反应分析
4-({[1-(2-氟乙基)-5-甲基-1H-吡唑-4-基]氨基}甲基)苯-1,3-二醇可以发生各种化学反应,包括:
氧化: 苯环上的羟基可以使用高锰酸钾或过氧化氢等氧化剂氧化成醌。
还原: 该化合物可以还原形成不同的衍生物,具体取决于所使用的还原剂。
取代: 氟乙基可以通过亲核取代反应被其他官能团取代。
这些反应中常用的试剂和条件包括酸性或碱性环境、高锰酸钾等氧化剂以及硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
化学: 它可以用作合成更复杂分子的构件。
生物学: 该化合物由于其独特的结构,可能具有作为生化探针的潜力。
医药: 可以研究其潜在的治疗特性,例如抗炎或抗癌活性。
工业: 该化合物可用于开发新材料或作为合成其他工业化学品的中间体。
作用机制
4-({[1-(2-氟乙基)-5-甲基-1H-吡唑-4-基]氨基}甲基)苯-1,3-二醇发挥作用的机制将取决于其具体应用。例如,如果用作治疗剂,它可能会与特定的分子靶标(如酶或受体)相互作用,调节其活性并导致生物学反应。所涉及的途径将特定于靶标和相互作用的性质。
相似化合物的比较
与 4-({[1-(2-氟乙基)-5-甲基-1H-吡唑-4-基]氨基}甲基)苯-1,3-二醇类似的化合物包括其他二羟基苯,如邻苯二酚、间苯二酚和对苯二酚。这些化合物共享二羟基苯核心,但在取代基方面有所不同。4-({[1-(2-氟乙基)-5-甲基-1H-吡唑-4-基]氨基}甲基)苯-1,3-二醇中存在吡唑环和氟乙基使其在应用中独一无二且可能更具多功能性。
参考文献
属性
分子式 |
C13H16FN3O2 |
|---|---|
分子量 |
265.28 g/mol |
IUPAC 名称 |
4-[[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H16FN3O2/c1-9-12(8-16-17(9)5-4-14)15-7-10-2-3-11(18)6-13(10)19/h2-3,6,8,15,18-19H,4-5,7H2,1H3 |
InChI 键 |
AHDXOAHBUWTKHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1CCF)NCC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-cyclopropyl-N-[(2,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11750694.png)
![(1S,4R,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]Octane-6-carboxylic acid](/img/structure/B11750698.png)

![(1S,4S,6R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B11750703.png)
![(7aS)-3,3-dimethyl-5-[(trimethylsilyl)oxy]-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]oxazole](/img/structure/B11750707.png)

![1-Ethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B11750726.png)
![1-[(2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11750737.png)
![Spiro[indoline-3,3'-thietan]-2-one](/img/structure/B11750744.png)

